

Commercial Suppliers and Technical Guide for High-Purity Solvent Yellow 43

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **Solvent Yellow 43** (C.I. 561930; CAS No. 19125-99-6), its synthesis, purification, and quality control methodologies. Furthermore, it details its application as a fluorescent probe in biological research, particularly in the imaging of subcellular organelles.

Introduction to Solvent Yellow 43

Solvent Yellow 43, chemically known as 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione, is a fluorescent dye belonging to the naphthalimide class of compounds.[1] Its strong fluorescence, high stability, and solubility in organic solvents make it a versatile molecule with applications ranging from industrial colorants in plastics and inks to advanced research applications in materials science and biomedicine.[1][2] For researchers, particularly in drug development and cellular biology, high-purity **Solvent Yellow 43** serves as a valuable fluorescent probe for imaging and tracking cellular processes.[2]

Commercial Suppliers of High-Purity Solvent Yellow 43

Sourcing high-purity **Solvent Yellow 43** is critical for reproducible and reliable research outcomes. While many suppliers offer technical grade products, several vendors provide



grades with higher purity suitable for scientific applications. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

Supplier	Stated Purity/Grade	Analytical Methods Mentioned	Website/Reference
BOC Sciences	≥95%	HPLC, MS	INVALID-LINK[3]
Biosynth	Research Grade	Not specified	INVALID-LINK[4]
ChemicalBook	98%, 99%	Not specified	INVALID-LINK[5]
Colorants Chem Pvt. Ltd.	Dye Content 98-102%	Spectroscopy	INVALID-LINK[6]
Smolecule	Not specified		INVALID-LINK[7]

Note: The availability of specific high-purity grades and accompanying documentation like a Certificate of Analysis should be confirmed directly with the suppliers.

Synthesis and Purification of Solvent Yellow 43

High-purity **Solvent Yellow 43** can be synthesized and purified in the laboratory to meet specific research requirements. The general synthetic route involves a two-step process starting from 4-bromo-1,8-naphthalic anhydride.

Synthesis Protocol

A representative synthesis protocol for **Solvent Yellow 43** is as follows:[1][8]

Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.
- Add n-butylamine (1.05 equivalents) to the suspension.
- Heat the mixture to reflux and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere.



- Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield N-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.

Step 2: Synthesis of 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione (**Solvent Yellow 43**)

- In a sealed reaction vessel, dissolve the N-butyl-4-bromo-1,8-naphthalimide (1 equivalent) from Step 1 in a suitable solvent such as 2-methoxyethanol or N-methyl-2-pyrrolidone.
- Add n-butylamine (2-3 equivalents) and a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
- Heat the mixture to 120-150°C and maintain for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
- Collect the solid by filtration, wash thoroughly with water, and dry.

Purification Protocol

Purification of the crude **Solvent Yellow 43** is essential to remove unreacted starting materials and by-products. Recrystallization and column chromatography are effective methods.

Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.



 Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain high-purity Solvent Yellow
 43.

Quality Control and Characterization

The purity and identity of **Solvent Yellow 43** should be confirmed using various analytical techniques.



Analytical Method	Purpose	Expected Results
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification	A single major peak with a purity of >98%.[9][10]
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to the exact mass of C ₂₀ H ₂₄ N ₂ O ₂ (324.18 g/mol).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	¹ H and ¹³ C NMR spectra consistent with the structure of 2-butyl-6- (butylamino)benzo[de]isoquino line-1,3-dione.[8]
UV-Visible Spectroscopy	Determination of absorption maxima	Strong absorption in the blue region of the visible spectrum.
Fluorimetry	Determination of emission maxima	Strong fluorescence emission in the green-yellow region.[8]

Application in Biological Research: Imaging of Subcellular Organelles

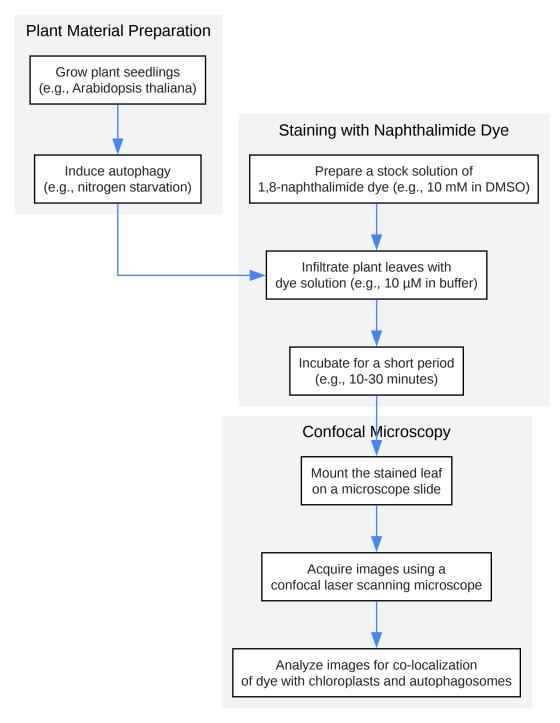
The fluorescent properties of 1,8-naphthalimide dyes like **Solvent Yellow 43** make them excellent probes for live-cell imaging.[12][13] They can be used to visualize and monitor the dynamics of various subcellular compartments. A notable application is in the study of autophagy in plant cells, where these dyes can be used to label and track chloroplasts and vacuoles.[12][13]

Experimental Workflow: Imaging Autophagy in Plant Cells

The following workflow describes a general procedure for using a 1,8-naphthalimide dye to visualize autophagy of chloroplasts in plant cells.



Experimental Workflow: Imaging Autophagy in Plant Cells



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Caption: Workflow for imaging autophagy in plant cells using a 1,8-naphthalimide dye.



Signaling Pathway: Visualization of Chloroplast Autophagy

The following diagram illustrates the process of chloroplast autophagy, which can be visualized using fluorescent dyes like **Solvent Yellow 43** that accumulate in the chloroplasts and can be tracked as they are engulfed by autophagosomes and delivered to the vacuole for degradation.

Chloroplast (stained with naphthalimide dye) Autophagosome Formation Autophagosome engulfing stained chloroplast Degradation of chloroplast in vacuole

Visualization of Chloroplast Autophagy

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Caption: Diagram of chloroplast autophagy visualized with a fluorescent dye.



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